1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole
Description
1-[(3,4-Dimethoxyphenyl)methyl]-1H-1,3-benzodiazole (CAS: 59077-64-4) is a benzodiazole derivative with a molecular formula of C₁₆H₁₆N₂O₂ and a molecular weight of 268.31 g/mol. The compound features a benzodiazole core substituted with a 3,4-dimethoxyphenylmethyl group. Its solubility profile includes moderate solubility in chloroform, methanol, and DMSO, making it suitable for organic synthesis and pharmacological research . The compound is primarily utilized as a research chemical, though specific biological activities remain less documented in publicly available literature. Its structural uniqueness lies in the electron-donating methoxy groups on the phenyl ring, which may influence electronic properties and intermolecular interactions.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-19-15-8-7-12(9-16(15)20-2)10-18-11-17-13-5-3-4-6-14(13)18/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRHZVSHNFHJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=NC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole typically involves the condensation of 3,4-dimethoxybenzaldehyde with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzodiazole ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Cyclocondensation Reactions
The benzodiazole scaffold participates in cyclocondensation reactions with carbonyl compounds. For example:
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Reaction with Arylglyoxals : Under acetic acid reflux, 1,3-benzodiazole derivatives react with arylglyoxals and 1,3-dicarbonyl compounds (e.g., Meldrum’s acid) to form fused heterocycles like pyrimido[2,1-b] benzothiazoles (Fig. 1A). Yields range from 45–58% depending on solvent and stoichiometry .
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Mechanism : Initial nucleophilic attack by the benzodiazole nitrogen on the glyoxal carbonyl group, followed by cyclization and elimination steps .
Oxidation of Methoxy Groups
The dimethoxyphenyl substituent undergoes oxidation under controlled conditions:
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Quinone Formation : Treatment with ceric ammonium nitrate (CAN) in acetonitrile converts methoxy groups to quinones, altering electronic properties.
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Impact on Bioactivity : Oxidized derivatives show enhanced binding to kinase targets (e.g., CSNK2A1) with binding energies as low as −6.87 kcal/mol .
Nucleophilic Substitution
The benzodiazole NH group is reactive toward electrophiles:
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Alkylation : Reaction with methyl iodide in DMF/K₂CO₃ introduces alkyl groups at the N1 position, forming derivatives like 1-methyl-1H-benzodiazole (yield: 78–85%) .
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Acylation : Treatment with benzoyl chloride yields N-acyl derivatives (e.g., N-benzoyl-1H-benzodiazole) with C=O stretches at 1,670–1,699 cm⁻¹ in IR spectra .
Multicomponent Reactions (MCRs)
This compound serves as a building block in one-pot syntheses:
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Arylglyoxal + Meldrum’s acid | AcOH, reflux, 3 hr | Pyrimido[2,1-b]benzothiazoles | 58% |
| Aldehydes + Sodium azide | Neat, 80°C, 6 hr | 5-Substituted 1H-tetrazoles | 82% |
Radical Reactions
Under UV light or peroxides, the methylene bridge undergoes hydrogen abstraction:
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Formation of Benzyl Radicals : Trapping experiments with TEMPO confirm radical intermediates, leading to dimerized products .
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Applications : Used in polymer cross-linking and material science .
Electrophilic Aromatic Substitution
The electron-rich dimethoxyphenyl ring undergoes regioselective substitution:
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Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position (relative to methoxy) .
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Halogenation : Bromine in acetic acid yields mono-brominated derivatives at the ortho position .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
| Reaction Type | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl derivatives | 70–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl amines | N-Aryl benzodiazoles | 65% |
Reductive Amination
The methylene linker facilitates reductive amination:
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With Primary Amines : Using NaBH₃CN in MeOH, secondary amines form with yields >80% .
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Applications : Generates analogs for structure-activity relationship (SAR) studies .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition:
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With Alkenes : Forms cyclobutane-fused benzodiazoles (quantum yield: Φ = 0.32) .
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Stereoselectivity : Diastereomeric ratios depend on alkene geometry (trans/cis = 3:1) .
Hydrolysis Reactions
Acid or base treatment cleaves specific bonds:
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Acidic Hydrolysis (6M HCl, reflux): Cleaves the benzodiazole ring to form 3,4-dimethoxyphenylacetic acid .
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Basic Hydrolysis (NaOH, EtOH): Degrades the methylene bridge, yielding 1H-benzodiazole and vanillin derivatives.
Key Comparative Data
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole
- Molecular Formula : C16H16N2O2
- Molecular Weight : 268.31 g/mol
- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.
Antiviral Activity
Research has indicated that derivatives of benzodiazole compounds exhibit significant antiviral properties. Specific studies have shown that certain benzimidazole derivatives demonstrate activity against various viral strains, including:
- HIV : Some compounds have been synthesized as reverse transcriptase inhibitors (RTIs) against HIV-1. For instance, derivatives have shown notable antiviral activity with EC50 values ranging from 5.28 to 40 µM against different HIV strains .
- Herpes Simplex Virus (HSV) : Benzimidazole derivatives have been reported to inhibit HSV-induced cytopathic effects with IC50 values significantly lower than those of standard antiviral drugs .
Anticancer Potential
The anticancer properties of 1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole stem from its ability to interact with specific molecular targets involved in cancer cell proliferation. Key findings include:
- Kinase Inhibition : Similar benzodiazole derivatives have been found to inhibit kinases that play a critical role in cancer progression. In vitro studies suggest these compounds can reduce the proliferation of various cancer cell lines effectively .
- Mechanisms of Action : The compound may modulate pathways related to signal transduction cascades that regulate cell growth and apoptosis, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy of benzodiazole derivatives has also been documented:
- Studies have demonstrated effectiveness against Mycobacterium tuberculosis and other bacterial strains. Structural modifications can enhance antibacterial activity while minimizing cytotoxicity .
Case Studies
Below is a summary table highlighting notable case studies that illustrate the applications and effects of 1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole and related compounds.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 3,4-dimethoxyphenylmethyl group in the target compound contrasts with chloro/nitro substituents in ’s benzimidazole derivative, which increase molecular weight (414.20 vs. 268.31) and lipophilicity (XLogP3 = 6.1 for vs. estimated ~3.5 for the target compound) .
- Bulkier groups like tert-butyl (in 11c) and cyclohexyl (in 11b) reduce synthetic purity (47–50%) compared to simpler derivatives .
Synthetic Efficiency :
- The target compound’s synthesis lacks detailed yield data, but ’s bis-benzotriazole derivative achieves high yields via a two-step route, suggesting that steric hindrance from substituents (e.g., tert-butyl) may complicate reactions .
Structural Flexibility :
- ’s compound exhibits conformational isomerism, with benzotriazolylmethyl groups adopting syn or anti orientations relative to the benzimidazolidine core. This contrasts with the rigid planar structure of the target benzodiazole .
Functional and Application Differences
- Spectroscopic Properties : Benzoxadiazole derivatives (e.g., ’s compound) are often synthesized for fluorescence studies, whereas the target compound’s applications focus on general organic synthesis .
- Thermal Stability : The higher melting points of 11b (184–185°C) and 11c (176–177°C) compared to the target compound (unreported) suggest enhanced crystalline stability due to nitro and tert-butyl groups .
Biological Activity
1-[(3,4-Dimethoxyphenyl)methyl]-1H-1,3-benzodiazole is a compound belonging to the benzodiazole class, which is noted for its diverse biological activities. This article provides a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C16H16N2O2
- Molecular Weight : 268.31 g/mol
- CAS Number : 59077-64-4
Biological Activity Overview
Benzodiazoles have been extensively studied for their pharmacological properties, including:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anticancer Potential : Shows promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Modulates inflammatory pathways.
Antimicrobial Activity
Research indicates that 1-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole possesses notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various strains are summarized in Table 1.
| Microbial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 0.25 | 0.5 |
| Candida albicans | 0.75 | 1.5 |
Anticancer Activity
The compound has demonstrated significant anticancer effects against various cancer cell lines. Notably, it exhibited an IC50 value of 0.058 µM against T47D breast cancer cells and 0.070 µM against HeLa cervical carcinoma cells . The mechanism appears to involve the inhibition of specific protein targets involved in cell cycle regulation and apoptosis.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism and proliferation.
- Receptor Interaction : The compound may modulate receptor activity related to inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of the compound against resistant strains of bacteria and fungi. Results indicated that it outperformed conventional antibiotics in several cases, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Candida species .
Study 2: Anticancer Properties
In vitro studies on breast cancer cell lines revealed that treatment with the compound led to reduced cell viability and induced apoptosis through caspase activation pathways. These findings suggest potential for development as an anticancer therapeutic agent .
Q & A
Q. Key Reaction Variables
How is structural characterization performed for this compound?
Q. Core Techniques
Advanced Methods
Single-crystal X-ray diffraction resolves regiochemical ambiguities (e.g., analog 2-(4-bromophenyl)-1-ethyl-1H-1,3-benzodiazole, R-factor ≤0.05) .
What strategies improve reaction yields in derivatives with bulky substituents?
Q. Advanced Optimization
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 4 hours vs. 24 hours conventional) while maintaining yields >70% .
- Catalyst Screening : Use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-linked derivatives enhances regioselectivity .
- Solvent-Free Conditions : Minimizes side products in benzylation steps for sterically hindered analogs .
How can computational methods predict biological activity or reactivity?
Q. Methodological Approach
- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets (e.g., α-glucosidase). Analog 9c showed a docking score of −9.2 kcal/mol, correlating with experimental IC50 values .
- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) and solvatochromic behavior using Gaussian09 with B3LYP/6-31G(d) basis sets .
How to address contradictions between experimental and computational data?
Q. Case Study: Elemental Analysis Discrepancies
- Triplicate Syntheses : Rule out procedural variability (e.g., yield deviations ≤5%) .
- Mass Spectrometry : Confirm molecular ions (e.g., [M+H]⁺ at m/z 323.2 via ESI-MS) to validate purity .
- Byproduct Identification : Isolate impurities via silica gel chromatography (hexane/EtOAc gradient) and characterize using ¹³C NMR .
What methods assess biological activity, such as antimicrobial potential?
Q. Experimental Design
- Microbial Assays : Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Structure-Activity Relationships (SAR) : Modifying substituents (e.g., replacing methoxy with halogens) enhances activity. For example, bromine substitution in analog 9c improved MIC values by 4-fold .
How to resolve challenges in crystallizing this compound?
Q. Advanced Crystallography
- Slow Evaporation : Use mixed solvents (e.g., dichloromethane/hexane) to grow single crystals suitable for X-ray diffraction .
- Temperature Control : Maintain 20–25°C to avoid polymorphic transitions.
What are the best practices for analyzing reaction mechanisms?
Q. Methodological Framework
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-determining steps.
- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d7) in ¹H NMR to trace proton exchange pathways .
- Theoretical Modeling : Compare experimental activation energies with DFT-calculated transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
